molecular formula C10H21NO B13586064 3-Pentylpiperidin-3-ol

3-Pentylpiperidin-3-ol

Cat. No.: B13586064
M. Wt: 171.28 g/mol
InChI Key: ZUAXBXLFZMUCKE-UHFFFAOYSA-N
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Description

3-Pentylpiperidin-3-ol is a chiral piperidine derivative of interest in pharmaceutical and organic chemistry research. This compound features a pentyl chain and a hydroxyl group at the 3-position of the piperidine ring, a structure known to impart significant biological activity. Piperidine rings are crucial scaffolds in medicinal chemistry, found in more than twenty classes of pharmaceuticals . Researchers are exploring such structures for their potential interaction with the central nervous system. Analogous 3-phenylpiperidine compounds have been studied as dopamine autoreceptor agonists and for their affinity to sigma and dopamine D2 receptors , suggesting this compound may hold similar research value in neuroscience. The presence of the hydroxyl group also provides a handle for further synthetic modification, enabling the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses and is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

3-pentylpiperidin-3-ol

InChI

InChI=1S/C10H21NO/c1-2-3-4-6-10(12)7-5-8-11-9-10/h11-12H,2-9H2,1H3

InChI Key

ZUAXBXLFZMUCKE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(CCCNC1)O

Origin of Product

United States

The Prominence of Piperidine Scaffolds in Chemical and Medicinal Sciences

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in both organic synthesis and medicinal chemistry. semanticscholar.orgwikipedia.org Its prevalence stems from a combination of structural and physicochemical properties that make it an ideal building block for drug design. chemicalbook.comverypharm.com The chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. researchgate.net Furthermore, the basic nitrogen atom can be readily protonated at physiological pH, enhancing water solubility and enabling the formation of key ionic interactions with enzymes and receptors. beilstein-journals.org

In modern medicinal chemistry, the piperidine scaffold is a core component in a vast array of approved pharmaceuticals. chemicalbook.com Its derivatives exhibit a wide spectrum of pharmacological activities, including but not limited to, anticancer, antipsychotic, anti-inflammatory, and anesthetic properties. verypharm.comgoogle.com For instance, the chiral (S)-1-Boc-3-hydroxypiperidine is a crucial intermediate in the synthesis of ibrutinib, a kinase inhibitor used to treat B-cell malignancies like mantle cell lymphoma and chronic lymphocytic leukemia. chemicalbook.com The introduction of hydroxyl groups, such as in 3-hydroxypiperidine (B146073) derivatives, can further modulate a molecule's bioactivity and metabolic profile. semanticscholar.org These hydroxylated piperidines are not only key synthetic intermediates but have also been identified as metabolites of piperidine itself, indicating their physiological relevance. semanticscholar.org

A Historical View on the Synthesis of Piperidine Derivatives

The history of piperidine (B6355638) chemistry is rich and intertwined with the study of natural products. Piperidine itself was first isolated in 1850 from piperine, the compound responsible for the pungency of black pepper. wikipedia.org Early synthetic efforts focused on the reduction of pyridine (B92270), a method still used in industrial production today, typically employing catalysts like molybdenum disulfide. wikipedia.org

The evolution of piperidine synthesis has been driven by the need for increasingly complex and stereochemically defined derivatives for pharmaceutical applications. researchgate.net The development of methods for creating substituted piperidines has been a major focus. A significant advancement in this area was the application of the Mannich reaction, which allows for the aminoalkylation of carbon acids and has been instrumental in the stereoselective synthesis of various piperidine alkaloids. researchgate.net

For the synthesis of 3-hydroxypiperidines specifically, early methods often involved the cyclization of linear precursors, such as the ring closure of 5-halo-2-hydroxypentylamine. google.comchemicalbook.com The direct synthesis of 3-alkyl-3-hydroxypiperidines, the structural class of 3-Pentylpiperidin-3-ol , logically follows from the development of nucleophilic additions to N-protected 3-piperidone precursors. The use of organometallic reagents, such as Grignard reagents (e.g., pentylmagnesium bromide) or organolithium reagents, represents a straightforward and powerful strategy to install an alkyl group at the C3 position while simultaneously generating a tertiary alcohol. google.comrsc.org Modern synthetic chemistry has further refined these approaches, focusing on achieving high levels of stereoselectivity through the use of chiral auxiliaries, chiral pool synthesis, and asymmetric catalysis, enabling access to specific enantiomers of highly substituted piperidines. researchgate.netrsc.org

Academic Research Focus and Unexplored Facets of 3 Pentylpiperidin 3 Ol

Retrosynthetic Analysis Strategies for the 3-Hydroxypiperidine Corebeilstein-journals.orgsolubilityofthings.comresearchgate.netfiveable.me

Retrosynthetic analysis is a foundational technique in planning the synthesis of complex organic molecules. It involves mentally deconstructing a target molecule into simpler, commercially available precursors through a series of logical "disconnections." solubilityofthings.comfiveable.me For the 3-hydroxypiperidine scaffold, this process identifies key strategic bonds and functional groups that can be formed or manipulated to build the heterocyclic ring system efficiently. beilstein-journals.orgresearchgate.net

Strategic Disconnections for Carbon-Carbon and Carbon-Heteroatom Bond Formation in Piperidine Ringssolubilityofthings.comfiveable.meresearchgate.net

The process of designing a synthesis for a molecule like this compound begins with identifying strategic bonds within the piperidine ring for disconnection. solubilityofthings.com These disconnections simplify the target structure into more manageable fragments. Common strategies involve cleaving either carbon-heteroatom (C-N) bonds or carbon-carbon (C-C) bonds. fiveable.me

Key retrosynthetic disconnections for the piperidine core include:

C-N Bond Disconnections: A frequent approach is to disconnect one or both of the C-N bonds. For instance, disconnecting the N1-C2 and N1-C6 bonds leads back to a 1,5-dicarbonyl compound (or its equivalent) and an amine, suggesting an intramolecular reductive amination or related cyclization as the final ring-forming step.

C-C Bond Disconnections: Alternatively, C-C bonds within the ring can be disconnected. A strategic break between C2-C3 or C3-C4 can simplify the target into acyclic precursors. For this compound, a crucial disconnection is the C3-pentyl bond, which simplifies the tertiary alcohol to a ketone precursor. Another powerful C-C bond-forming strategy for six-membered rings is the Diels-Alder reaction, which can be considered a "two-group" disconnection. fiveable.me A formal sp³–sp³ retrosynthetic disconnection has also been described as an efficient method for introducing alkyl substituents onto the piperidine ring. researchgate.net

These strategic breaks are not arbitrary but are chosen to lead to stable and readily available starting materials or intermediates that can be reassembled through known and reliable chemical reactions. solubilityofthings.com

Application of Functional Group Interconversions (FGI) in Retrosynthetic Planningfiveable.mederpharmachemica.comresearchgate.net

Functional Group Interconversion (FGI) is a critical component of retrosynthetic analysis, allowing chemists to conceptually convert the target's functional groups into others that may be more conducive to a key bond-forming reaction. fiveable.me In the case of this compound, the tertiary alcohol at the C3 position is a prime candidate for FGI.

A logical FGI step is the conversion of the tertiary alcohol back to a ketone. This leads to a precursor molecule, N-protected 3-oxopiperidine. This transformation is powerful because the synthesis of ketones is often straightforward, and the subsequent forward reaction—the addition of a nucleophile to the ketone—is one of the most fundamental and well-understood reactions in organic chemistry. This approach is commonly used in the synthesis of 3-hydroxypiperidine derivatives, where a ketone is reduced to a secondary or tertiary alcohol. derpharmachemica.comresearchgate.netchemicalbook.com

Identification and Utilization of Synthons and Corresponding Synthetic Equivalentssolubilityofthings.comfiveable.me

Following disconnection and FGI, the idealized fragments are termed "synthons." fiveable.me These are not real molecules but represent a potential reactive species. To execute the synthesis, one must identify the corresponding "synthetic equivalent," which is the actual reagent used in the laboratory. solubilityofthings.com

For the synthesis of this compound based on the FGI strategy discussed above, the key retrosynthetic step is the disconnection of the C3-pentyl bond at the ketone stage.

SynthonDescriptionSynthetic EquivalentReagent Name
a¹ (acyl cation) An electrophilic carbonyl carbon at the C3 position of the piperidine ring.N-protected-3-oxopiperidinee.g., N-Boc-3-piperidone
d⁵ (pentyl anion) A nucleophilic pentyl group.Pentylmagnesium bromide or PentyllithiumGrignard Reagent or Organolithium Reagent

This analysis suggests a forward synthesis where an N-protected 3-piperidone (the synthetic equivalent of the acyl cation synthon) is treated with a pentyl-organometallic reagent like pentylmagnesium bromide (the synthetic equivalent of the pentyl anion synthon) to form the desired tertiary alcohol, this compound.

Modern Forward Synthesis Approaches for this compound and Analogsacs.orgacs.orgnih.govnih.gov

Modern synthetic chemistry offers powerful tools for constructing complex molecules like this compound, with an emphasis on efficiency, atom economy, and stereochemical control.

Multicomponent Reaction (MCR) Strategies for the Assembly of Substituted Piperidinesacs.orgnih.govsemanticscholar.orgrsc.org

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. acs.org These reactions are ideal for rapidly generating libraries of structurally diverse and complex molecules, such as polysubstituted piperidines. acs.orgacs.org

Several MCRs have been developed for piperidine synthesis, often involving the condensation of aldehydes, amines or ammonia, and a β-dicarbonyl compound. nih.govsemanticscholar.org For instance, a simple and efficient route for synthesizing highly functionalized piperidines involves the condensation of β-keto-esters, aromatic aldehydes, and anilines, often facilitated by a catalyst. nih.gov While a direct MCR synthesis of this compound is not explicitly detailed, the principles can be adapted. A hypothetical MCR could be designed to assemble a piperidine ring with the necessary functionalities in place for later conversion to the target molecule. Lipase-catalyzed MCRs have also been developed, highlighting a move towards greener, biocatalytic methods. rsc.org

Table 1: Representative Components in Multicomponent Piperidine Syntheses nih.govsemanticscholar.org
Component 1 (Aldehyde)Component 2 (Amine Source)Component 3 (Active Methylene)Catalyst ExampleResulting Scaffold
Aromatic AldehydesAnilines / Ammonium (B1175870) Acetateβ-Ketoesters (e.g., Ethyl Acetoacetate)H₃PW₁₂O₄₀ nih.govHighly Substituted Piperidones
BenzaldehydeAnilineEthyl AcetoacetateSodium Lauryl Sulfate (SLS) in water semanticscholar.orgFunctionalized Piperidines
Aromatic AldehydesAmmonium AcetateMeldrum's Acid + β-NitrostyrenesNone specifiedHighly Functionalized Piperidines acs.org

Stereoselective and Diastereoselective Synthesis of this compound Isomersnih.govorganic-chemistry.orgacs.orgrsc.org

Because this compound contains a stereocenter at the C3 position, controlling its absolute and relative stereochemistry is a significant synthetic challenge. Stereoselective synthesis aims to produce a single stereoisomer out of many possibilities.

Modern methods provide powerful ways to control stereochemistry during the formation of the piperidine ring or its subsequent functionalization.

Substrate-Controlled Diastereoselection: If a chiral center already exists in the starting material, it can direct the stereochemical outcome of subsequent reactions. For example, the reduction of a chiral 4-substituted piperidinone can lead to the formation of one diastereomer of the corresponding alcohol over the other. acs.org

Reagent-Controlled Diastereoselection: The choice of reagents can dictate the stereochemical outcome. Diastereoselective epoxidation of tetrahydropyridines, followed by regioselective ring-opening, provides access to densely functionalized and oxygenated piperidines with defined stereochemistry. acs.org

Catalyst-Controlled Synthesis: Chiral catalysts are widely used to induce enantioselectivity or diastereoselectivity. Iron(III) chloride has been used as a catalyst for the highly diastereoselective cyclization of β-amino allylic alcohol derivatives to yield cis-2,6-disubstituted piperidines with excellent diastereomeric ratios (up to >99:1). organic-chemistry.org Visible-light-driven radical cyclizations of aza-1,6-dienes also allow for the stereoselective synthesis of densely functionalized piperidines. nih.gov

Syntheses of related 2-substituted-3-hydroxypiperidines and 2-substituted-4-hydroxy piperidines have been achieved with high diastereoselectivity, demonstrating that stereocontrol in piperidine synthesis is well-established. beilstein-journals.orgrsc.orgnih.gov These principles are directly applicable to the synthesis of specific isomers of this compound, likely through the diastereoselective addition of a pentyl nucleophile to a pre-existing chiral piperidinone or through a catalyzed cyclization reaction of an appropriately designed acyclic precursor.

Table 2: Examples of Diastereoselective Methods in Piperidine Synthesis
MethodKey TransformationCatalyst/ReagentReported Diastereoselectivity (dr)Reference
Catalytic CyclizationCyclization of β-amino allylic alcoholsFeCl₃·6H₂OUp to >99/1 (cis) organic-chemistry.org
CyclodehydrationCyclization of amino diolsTriethylphosphiteUp to >19:1 beilstein-journals.orgnih.gov
Epoxidation/Ring-OpeningEpoxidation of tetrahydropyridinesm-CPBA or TFAA/H₂O₂High (>95:5) acs.org
Radical Silylative CyclizationCyclization of aza-1,6-dienesVisible Light / Organic DyePoor to excellent, substrate-dependent nih.gov
Negishi Cross-CouplingArylation of piperidine C-Zn speciesPalladium-basedHighly diastereoselective for cis or trans acs.org

Derivatization and Functionalization Strategies of the Piperidine Core, Pentyl Side Chain, and Hydroxyl Group

Once the core this compound structure is synthesized, its properties can be finely tuned through derivatization of its three key functional components: the piperidine nitrogen, the C3-hydroxyl group, and the C3-pentyl side chain.

The secondary amine of the piperidine ring is a versatile handle for chemical modification. It can readily undergo a variety of standard transformations.

N-Alkylation: Introduction of alkyl groups can be achieved via reductive amination with aldehydes or ketones, or through direct alkylation with alkyl halides.

N-Acylation: Reaction with acyl chlorides or anhydrides provides the corresponding amides, which can alter the basicity and lipophilicity of the molecule.

N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be used to introduce aryl or heteroaryl substituents, which is a common strategy in drug design.

Derivatization for Analysis: The nitrogen can be tagged to improve analytical detection. For example, derivatization with N-(4-aminophenyl)piperidine has been used to enhance the detection of organic acids in supercritical fluid chromatography-mass spectrometry (SFC-MS) by introducing a high proton affinity group. nih.gov

The tertiary hydroxyl group at the C3 position offers another site for modification, although its reactivity is sterically hindered compared to a primary or secondary alcohol.

Etherification: Formation of ethers can be accomplished under Williamson ether synthesis conditions (using a strong base and an alkyl halide), though harsh conditions may be required due to steric hindrance.

Esterification: Acylation with activated carboxylic acid derivatives (like acyl chlorides or anhydrides) in the presence of a suitable base can form esters. These esters can function as prodrugs, releasing the active alcohol in vivo.

Elimination: Acid-catalyzed dehydration can lead to the formation of an alkene, creating a tetrahydropyridine (B1245486) derivative.

Replacement: The hydroxyl group can be replaced with other functionalities, such as halogens (e.g., using thionyl chloride) or azides (via a Mitsunobu reaction followed by substitution), opening pathways to further novel derivatives. A Mitsunobu reaction can be used to cleanly invert the configuration of a hydroxyl group. beilstein-journals.org

Modifying the C3-pentyl side chain is the most challenging derivatization due to the inertness of its C-H bonds. However, modern synthetic methods are emerging to address this.

Radical Halogenation: Free-radical halogenation (e.g., using NBS or Br₂ with light) can introduce a halogen at various positions on the pentyl chain, albeit often with low selectivity. The resulting alkyl halide can then be used in substitution or elimination reactions.

C-H Activation/Functionalization: Directed C-H activation, where a functional group on the molecule directs a metal catalyst to a specific C-H bond, is a state-of-the-art strategy. While challenging for a simple alkyl chain without a directing group, intermolecular C-H amination of unactivated C(sp³)-H bonds is a known transformation that could potentially be applied.

Oxidation: Strong oxidizing agents can oxidize the chain, potentially leading to ketones or carboxylic acids, though this often results in chain cleavage and a mixture of products.

Catalytic Processes in the Synthesis of this compound

The synthesis of highly substituted piperidine rings, such as the this compound scaffold, benefits significantly from advanced catalytic methodologies. These processes offer enhanced efficiency, selectivity, and sustainability compared to classical stoichiometric approaches. The development of transition metal catalysis, organocatalysis, and streamlined one-pot procedures has provided powerful tools for constructing these complex heterocyclic structures.

Transition Metal-Catalyzed Reactions (e.g., Palladium, Cerium)

Transition metals are extensively used in the synthesis of piperidine derivatives due to their unique ability to activate substrates and facilitate bond formation. sioc-journal.cn Palladium and cerium catalysts, in particular, have been instrumental in developing versatile and efficient synthetic routes.

Palladium-Catalyzed Syntheses: Palladium catalysis offers a broad spectrum of reactions for piperidine synthesis, including hydrogenation, cyclization, and cross-coupling reactions. mdpi.commdpi.com The hydrogenation of substituted pyridine precursors is a direct method to obtain the piperidine core. For instance, the catalytic hydrogenation of a suitably substituted pyridine can yield piperidinols, although controlling chemoselectivity and stereoselectivity can be challenging. mdpi.comthieme-connect.de More sophisticated palladium-catalyzed methods involve the cyclization of functionalized acyclic precursors. Intramolecular allylic amination and hydroamination of alkenes are powerful strategies for constructing the piperidine ring with defined stereochemistry. mdpi.com For example, a palladium catalyst with a specialized ligand can facilitate the enantioselective intramolecular aminofluorination of alkenes, a process that could be adapted for hydroxylation. mdpi.combeilstein-journals.org

Another relevant palladium-catalyzed approach is the Sonogashira coupling, which could be employed to introduce an ethynyl (B1212043) group that is subsequently functionalized. vulcanchem.com While not a direct route to this compound, it demonstrates the utility of palladium in building the necessary carbon skeleton prior to cyclization and reduction steps.

Cerium-Catalyzed Syntheses: Cerium salts, such as cerium(IV) ammonium nitrate (B79036) (CAN) and cerium(IV) triflate, have emerged as effective and environmentally benign Lewis acid catalysts for constructing piperidine skeletons. researchgate.netacademie-sciences.fr These catalysts are particularly adept at promoting multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step.

A notable example is the cerium(IV)-catalyzed three-component reaction involving a primary amine, a β-dicarbonyl compound, and an α,β-unsaturated aldehyde, which yields a 1,4-dihydropyridine. researchgate.net Subsequent reduction can furnish a fully substituted piperidine derivative. A plausible pathway to a this compound precursor using this methodology would involve a Knoevenagel-type condensation followed by an aza-Diels-Alder reaction, all facilitated by the cerium catalyst, to form the piperidine ring. academie-sciences.fr These reactions are often highly diastereoselective and proceed under mild conditions, sometimes allowing the piperidine product to precipitate directly from the reaction mixture. researchgate.netacademie-sciences.fr

Table 1: Comparison of Transition Metal-Catalyzed Methods for Piperidine Synthesis

Catalyst System Reaction Type Key Features Potential Application for this compound Citations
Palladium(II) Complexes Intramolecular Cyclization High diastereoselectivity; can create multiple stereocenters. Cyclization of an acyclic amine with an alkene moiety to form the piperidine ring. mdpi.com
Palladium on Carbon (Pd/C) Pyridine Hydrogenation Direct route to the piperidine core; may require multiple steps for functionalization. Reduction of a 3-pentyl-3-hydroxypyridine precursor. mdpi.comthieme-connect.de
Cerium(IV) Ammonium Nitrate (CAN) Multicomponent Reaction One-pot synthesis of highly substituted 1,4-dihydropyridines; high diastereoselectivity. Formation of a dihydropyridine (B1217469) intermediate, followed by reduction and functionalization. researchgate.net
Cerium(IV) Triflate Domino Annulation Efficient one-pot, five-component reaction at room temperature; green process. Aza-Diels-Alder reaction to directly assemble the functionalized piperidine ring. academie-sciences.fr
Applications of Organocatalysis and Hypervalent Iodine Reagents

In recent years, metal-free catalytic systems have gained prominence, offering alternative pathways that avoid the cost and potential toxicity associated with transition metals. Organocatalysis and reactions employing hypervalent iodine reagents are at the forefront of these methodologies. acs.org

Organocatalysis: Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. organic-chemistry.org For piperidine synthesis, this often involves cascade or domino reactions that efficiently build molecular complexity. mdpi.com A common strategy is the use of a chiral amine catalyst, such as a prolinol derivative, to activate substrates through the formation of transient enamines or iminium ions. nih.govbeilstein-journals.org

One such approach involves a domino Michael addition/aminalization process between aldehydes and nitroolefins, catalyzed by a diphenylprolinol derivative. nih.gov This reaction can create up to four contiguous stereocenters in the piperidine ring with excellent enantioselectivity. Adapting this method could involve the Michael addition of a nucleophile to an acceptor bearing a pentyl group, followed by cyclization to form the this compound structure. Hybrid bio-organocatalytic cascades have also been developed, using a transaminase to generate a reactive intermediate for a subsequent organocatalyzed Mannich reaction to form substituted piperidines. nih.gov

Hypervalent Iodine Reagents: Hypervalent iodine(III) reagents are attractive oxidants and electrophilic reagents due to their low toxicity, stability, and ready availability. beilstein-journals.orgacs.org They are particularly useful in the intramolecular halocyclization of alkenes to form halogenated heterocycles. beilstein-journals.org For instance, the cyclization of alkenyl N-tosylamides promoted by BF₃-activated aryliodine(III) carboxylates is a strategy for synthesizing 3-fluoropiperidines. nih.gov This reaction proceeds through an iodiranium(III) ion intermediate, followed by a diastereodetermining 5-exo-cyclization. nih.gov

While these methods typically introduce a halogen, the underlying principles of activating an alkene for intramolecular cyclization can be adapted. The development of new hypervalent iodine reagents or modification of reaction conditions could enable the introduction of an oxygen-based nucleophile, leading directly to the 3-hydroxypiperidine scaffold. mdpi.com These reagents can also be used in combination with transition metals, where the hypervalent iodine compound acts as the oxidant in the catalytic cycle. mdpi.commdpi.com

Table 2: Overview of Metal-Free Catalytic Approaches

Method Catalyst/Reagent Type Key Transformation Advantages Citations
Organocatalysis Chiral Amines (e.g., Prolinol derivatives) Domino Michael Addition/Cyclization Metal-free; high enantioselectivity; creates multiple stereocenters in one step. nih.govbeilstein-journals.org
Hypervalent Iodine Chemistry Iodoarene difluorides, Phenyliodine(III) diacetate (PIDA) Intramolecular Aminofluorination/Oxygenation Mild conditions; environmentally friendly; regioselective functionalization. beilstein-journals.orgnih.govmdpi.com
One-Pot and Cascade Reactions for Synthetic Efficiency

The demand for streamlined and sustainable chemical processes has driven the development of one-pot and cascade (or domino) reactions. These strategies combine multiple synthetic steps into a single operation without isolating intermediates, thereby saving time, reagents, and reducing waste. organic-chemistry.orgbeilstein-journals.org The synthesis of complex piperidine structures is particularly well-suited to this approach.

Cascade reactions are often initiated by a single catalytic event that triggers a sequence of intramolecular transformations. mdpi.com For example, a cerium(IV)-catalyzed multicomponent reaction to form piperidines is a prime example of a one-pot domino process that involves condensation, cyclization, and rearrangement steps to rapidly build the heterocyclic core. academie-sciences.fr Similarly, organocatalytic methods frequently rely on cascade sequences, such as the Michael addition followed by an intramolecular aza-Michael reaction, to diastereoselectively synthesize highly functionalized piperidines. researchgate.net

Enzyme cascades have also been harnessed for the synthesis of protected aminopiperidines from acyclic amino alcohol precursors. rsc.org Multi-enzyme systems utilizing variants of galactose oxidase and imine reductase in a one-pot setup can prevent the racemization of labile intermediates and produce products with high enantiopurity. rsc.org Such bio-inspired cascades represent a growing frontier in efficient heterocyclic synthesis.

The efficiency of these reactions is highlighted by their ability to form multiple C-C and C-N bonds in a single, highly controlled process, providing rapid access to complex molecular architectures like that of this compound from simple, readily available starting materials. researchgate.netmdpi.commdpi.com

Table 3: Examples of Efficient One-Pot and Cascade Syntheses for Piperidine Derivatives

Strategy Catalyst/Reagent Key Steps Combined Outcome Citations
Multicomponent Domino Annulation Cerium(IV) Triflate Knoevenagel condensation, Iminium formation, Aza-Diels-Alder reaction Highly functionalized piperidines in good yields at room temperature. academie-sciences.fr
Organocatalytic Domino Reaction Diphenylprolinol TMS Ether Michael addition, Acetalization/Aminalization Polysubstituted piperidines with four contiguous stereocenters. nih.gov
Imino-Aldol-Aza-Michael Cascade Base-mediated Intermolecular imino-aldol, Intramolecular aza-Michael Diastereoselective synthesis of 2,6-disubstituted piperidines. researchgate.net
Multi-Enzyme Cascade Galactose Oxidase, Imine Reductase Oxidation, Intramolecular cyclization, Reduction Enantiopure protected aminopiperidines from amino alcohols. rsc.org

Comprehensive Structural Analysis using High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides crucial information regarding the molecular weight and elemental formula of this compound. Techniques such as electrospray ionization (ESI) or electron ionization (EI) are employed to generate gas-phase ions of the molecule, which are then analyzed. acdlabs.com

Fragmentation Pathway Elucidation for Complex Piperidine Structures

The electron ionization (EI) mass spectrum of piperidine derivatives is characterized by distinct fragmentation patterns that provide significant structural clues. For this compound, the molecular ion ([M]•+) is expected, although it may be of low intensity in the case of alcohols due to facile fragmentation. researchgate.net The fragmentation pathways can be inferred from the analysis of analogous structures, such as 1-ethyl-3-piperidinol, and general fragmentation rules for cyclic amines and tertiary alcohols. nist.govamrutpharm.co.in

Key fragmentation processes for this compound would include:

Alpha-Cleavage: The most significant fragmentation pathway for amines involves the cleavage of a C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium cation. For this compound, cleavage of the C2-C3 or C5-C6 bond within the ring is a primary fragmentation route.

Loss of the Alkyl Substituent: Cleavage of the bond between the C3 carbon and the pentyl group is highly probable. This is driven by the formation of a stable tertiary carbocation or subsequent rearrangements. The loss of a pentyl radical (•C₅H₁₁) would generate a prominent fragment ion.

Dehydration: Alcohols readily lose a molecule of water (H₂O, 18 Da) under EI conditions, leading to an [M-18]•+ peak. researchgate.net

Ring Opening and Subsequent Fragmentations: The piperidine ring can undergo cleavage, followed by the loss of small neutral molecules like ethene. amrutpharm.co.in

A proposed fragmentation pathway based on these principles is detailed below.

m/z (Proposed) Proposed Fragment Fragmentation Pathway
171[C₁₀H₂₁NO]•+Molecular Ion (M•+)
156[C₉H₁₈NO]+M•+ - •CH₃ (from pentyl chain)
153[C₁₀H₁₉N]•+M•+ - H₂O (Dehydration)
114[C₇H₁₆N]+α-cleavage (loss of C₃H₅O•) or loss of pentyl radical from [M-H₂O]•+
100[C₆H₁₄N]+α-cleavage with loss of the C3-substituents (C₅H₁₁ and OH) followed by rearrangement
86[C₅H₁₂N]+Iminium ion from cleavage of the N-C2 and C3-C4 bonds
71[C₅H₁₁]+Pentyl cation

Precise Mass Measurement for Elemental Composition Verification

High-resolution mass spectrometry, often coupled with techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, allows for the measurement of ion masses with high precision (typically to four or more decimal places). acdlabs.com This accuracy enables the unambiguous determination of the elemental composition of the molecular ion and its fragments, confirming that the measured mass corresponds to the expected chemical formula.

For this compound, the elemental composition and its corresponding exact mass are calculated as follows.

Formula Ion Type Calculated Exact Mass (Da)
C₁₀H₂₁NO[M]•+171.16231
C₁₀H₂₂NO[M+H]+172.16959
C₁₀H₂₁NNaO[M+Na]+194.15154
C₁₀H₁₉N[M-H₂O]•+153.15175

Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multidimensional NMR spectroscopy is a powerful suite of techniques essential for the complete structural and stereochemical characterization of this compound. docbrown.info Experiments such as ¹H-¹H COSY, HSQC, HMBC, and NOESY/ROESY provide through-bond and through-space correlations, allowing for the assignment of all proton and carbon signals and the elucidation of the molecule's three-dimensional structure. youtube.com

Assignment of Proton and Carbon Resonances for Configurational Studies

The introduction of a pentyl group at the C3 position, which also bears a hydroxyl group, will deshield the C3 carbon significantly. The protons on the pentyl chain will exhibit characteristic multiplets, while the piperidine ring protons will show complex splitting patterns due to geminal and vicinal couplings.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

Position Predicted ¹³C Shift (δ ppm) Predicted ¹H Shift (δ ppm) Multiplicity
C2~48.5H-2ax: ~2.6H-2eq: ~3.1m
C3~72.0--
C4~25.0H-4ax: ~1.5H-4eq: ~1.8m
C5~24.5H-5ax: ~1.6H-5eq: ~1.9m
C6~46.0H-6ax: ~2.7H-6eq: ~3.0m
NH-~2.0 (broad)s (br)
OH-~2.5 (broad)s (br)
C1' (Pentyl)~38.0~1.5m
C2' (Pentyl)~23.0~1.3m
C3' (Pentyl)~32.0~1.3m
C4' (Pentyl)~22.5~1.3m
C5' (Pentyl)~14.0~0.9t

Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.

Two-dimensional NMR experiments are critical for confirming these assignments:

¹H-¹H COSY (Correlation Spectroscopy): Would reveal the coupling network between adjacent protons, for example, connecting H2-H3 (if present), H4-H5, and H5-H6 within the piperidine ring, and tracing the connectivity along the pentyl chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, allowing for the definitive assignment of carbon resonances based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons (like C3) and confirming the placement of the pentyl group.

Conformational Analysis using NOESY and ROESY Data

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. asianpubs.org For this compound, two primary chair conformations are possible, differing in the axial or equatorial orientation of the pentyl and hydroxyl groups at C3. The relative stability of these conformers is governed by steric interactions, particularly 1,3-diaxial interactions. johnabbott.qc.ca

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are key experiments for determining the preferred conformation in solution. libretexts.org These techniques detect through-space interactions between protons that are close to each other (typically < 5 Å). bohrium.com

Key NOE/ROE correlations for conformational assignment would include:

Axial-Axial Correlations: Strong NOEs between protons in a 1,3-diaxial relationship are characteristic of a chair conformation. For instance, an NOE between H-2ax and H-4ax, and between H-4ax and H-6ax would confirm the chair geometry.

Axial-Equatorial Correlations: Weaker NOEs are typically observed between axial and equatorial protons on adjacent carbons.

Substituent Orientation: The orientation of the pentyl group would be determined by observing NOEs between its protons (e.g., H-1') and specific protons on the piperidine ring. For an axially oriented pentyl group, NOEs would be expected between its protons and the axial protons at C2 and C4. Conversely, an equatorial pentyl group would show NOEs to both axial and equatorial protons at C2 and C4.

Elucidation of Diastereomeric Ratios and Enantiomeric Purity

The C3 atom in this compound is a chiral center. In the absence of other stereocenters, the molecule exists as a pair of enantiomers. Therefore, diastereomers are not present in the parent compound itself. However, if the piperidine ring were further substituted, creating a second stereocenter, diastereomers would be formed. The ratio of these diastereomers can be readily determined by ¹H NMR, as diastereomers are distinct compounds with different physical properties and, consequently, different NMR spectra. researchgate.net Integration of well-resolved signals corresponding to each diastereomer allows for their quantitative ratio to be calculated. beilstein-journals.orggoogle.com

The determination of enantiomeric purity (or enantiomeric excess, ee) for a chiral compound like this compound requires a chiral environment. A common NMR-based method involves the use of a chiral derivatizing agent (CDA) to convert the pair of enantiomers into a pair of diastereomers. fordham.edu For a tertiary alcohol, a suitable CDA would be a chiral carboxylic acid like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), which forms diastereomeric esters. researchgate.net

The resulting diastereomeric esters will exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum. The integration of these separate signals provides a direct and accurate measurement of the enantiomeric ratio. bohrium.com Alternatively, chiral solvating agents (CSAs) or chiral lanthanide shift reagents can be used to induce temporary and distinguishable chemical shifts in the enantiomers without covalent modification. thieme-connect.degoogle.com

Vibrational Spectroscopy for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an indispensable tool for identifying the functional groups present in this compound and for probing the nature of intermolecular and intramolecular hydrogen bonding. The vibrational spectrum of this molecule is predicted to be a composite of the characteristic modes of the piperidine ring, the tertiary hydroxyl group, and the pentyl substituent.

The analysis of the vibrational spectra would be greatly enhanced by computational methods, such as Density Functional Theory (DFT) calculations, which can predict vibrational frequencies and assist in the assignment of observed spectral bands. researchgate.netresearchgate.netresearchgate.netresearchgate.netscielo.org.mxprimescholars.comelsevierpure.com

Predicted Vibrational Modes:

O-H and N-H Stretching: The most prominent bands in the high-frequency region of the IR spectrum are expected to be the O-H and N-H stretching vibrations. The O-H stretching band, characteristic of the tertiary alcohol, is anticipated to appear as a broad band in the region of 3200-3600 cm⁻¹, with its breadth and exact position being highly sensitive to the extent of hydrogen bonding. In the solid state or in concentrated solutions, strong intermolecular hydrogen bonding (O-H···N or O-H···O) would lead to a broader and red-shifted band. The N-H stretching vibration of the secondary amine in the piperidine ring is expected to appear as a weaker, sharper band around 3300-3500 cm⁻¹. researchgate.netresearchgate.net

C-H Stretching: The aliphatic C-H stretching vibrations from the pentyl group and the piperidine ring are predicted to occur in the 2850-3000 cm⁻¹ region. researchgate.net Asymmetric and symmetric stretching modes of the CH₂ and CH₃ groups of the pentyl chain will contribute to a complex set of bands in this region. researchgate.net

Bending Vibrations: The O-H bending vibration is expected in the 1300-1450 cm⁻¹ range, often coupled with C-H bending modes. The N-H bending vibration should appear around 1500-1650 cm⁻¹. The scissoring and rocking vibrations of the CH₂ groups of the piperidine ring and the pentyl chain will be present in the 1400-1470 cm⁻¹ region. researchgate.netresearchgate.net

C-O and C-N Stretching: The C-O stretching vibration of the tertiary alcohol is anticipated to be a strong band in the IR spectrum, likely in the 1150-1250 cm⁻¹ range. The C-N stretching vibrations of the piperidine ring are expected to appear in the 1000-1200 cm⁻¹ region.

Pentyl Group Vibrations: The pentyl group will introduce its own characteristic vibrations, including rocking, wagging, and twisting modes, which will add to the complexity of the fingerprint region (below 1500 cm⁻¹). researchgate.net

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Notes
O-H Stretch (H-bonded)3200 - 3600Strong, BroadPosition and width are dependent on hydrogen bonding.
N-H Stretch3300 - 3500Medium, SharpCharacteristic of a secondary amine.
C-H Stretch (Aliphatic)2850 - 3000StrongIncludes contributions from the pentyl group and piperidine ring.
N-H Bend1500 - 1650Medium
CH₂ Scissoring1400 - 1470MediumFrom both the piperidine ring and pentyl chain.
O-H Bend1300 - 1450MediumMay be coupled with other modes.
C-O Stretch1150 - 1250StrongCharacteristic of a tertiary alcohol.
C-N Stretch1000 - 1200MediumFrom the piperidine ring.

Hydrogen Bonding Interactions:

The presence of both a hydrogen bond donor (O-H and N-H) and acceptor (N and O) in this compound suggests that intermolecular hydrogen bonding will be a dominant feature of its condensed-phase structure. These interactions can lead to the formation of dimers, chains, or more complex three-dimensional networks. nih.govelectronicsandbooks.com The specific nature of the hydrogen bonding can be inferred from the shifts in the O-H and N-H stretching frequencies in the IR spectrum. Intramolecular hydrogen bonding between the hydroxyl group and the piperidine nitrogen is also a possibility, depending on the conformational preference of the molecule.

X-ray Crystallography for Definitive Solid-State Structure Determination (if applicable for derivatives)

Expected Solid-State Conformation:

Based on studies of related piperidine derivatives, the piperidine ring in this compound is expected to adopt a chair conformation, as this minimizes torsional and steric strain. In this conformation, the substituents at each carbon atom can occupy either an axial or an equatorial position. The large pentyl group at the C3 position would have a strong preference for the equatorial position to minimize steric interactions with the axial hydrogens on the ring.

The orientation of the hydroxyl group at C3 (axial or equatorial) will be influenced by a balance of steric factors and hydrogen bonding opportunities. An axial hydroxyl group could potentially form an intramolecular hydrogen bond with the piperidine nitrogen, which might stabilize this conformation. electronicsandbooks.comresearchgate.net Conversely, an equatorial hydroxyl group would be more sterically favored and more available for intermolecular hydrogen bonding.

Crystal Packing and Intermolecular Interactions:

The crystal packing of this compound or its derivatives would be dominated by hydrogen bonding. The hydroxyl and amino groups would act as hydrogen bond donors, while the oxygen and nitrogen atoms would serve as acceptors. This would likely lead to the formation of an extensive hydrogen-bonding network, linking the molecules into chains or sheets. nih.gov The nonpolar pentyl groups would likely segregate into regions of the crystal lattice, interacting through van der Waals forces.

Interactive Data Table: Predicted Crystallographic Parameters for a this compound Derivative

ParameterPredicted Value/SystemNotes
Crystal SystemMonoclinic or OrthorhombicCommon for organic molecules of this type.
Space GroupP2₁/c or P-1Common centrosymmetric space groups for racemates.
Piperidine Ring ConformationChairThe most stable conformation for a six-membered saturated ring.
Pentyl Group OrientationEquatorialTo minimize steric hindrance.
Hydroxyl Group OrientationEquatorial or AxialDependent on the balance of steric and hydrogen bonding effects.
Dominant Intermolecular ForcesHydrogen Bonding (O-H···N, N-H···O), van der Waals

Theoretical and Computational Chemistry Studies of 3 Pentylpiperidin 3 Ol

Molecular Mechanics and Dynamic Simulations for Conformational Landscape Analysis

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational tools used to explore the conformational landscape of flexible molecules like 3-Pentylpiperidin-3-ol. nih.gov These methods treat molecules as a collection of atoms held together by springs (bonds), and they use classical physics to calculate the potential energy of different spatial arrangements (conformers).

For this compound, the primary source of conformational isomerism arises from the piperidine (B6355638) ring, which can adopt several non-planar conformations, predominantly the chair, boat, and twist-boat forms. The chair conformation is typically the most stable. Within the chair conformation, the two substituents—the n-pentyl group and the hydroxyl group, both attached to the same carbon (C3)—can be oriented in either axial or equatorial positions.

MD simulations can model the dynamic behavior of the molecule over time, revealing the energy barriers between different conformations and their relative populations at a given temperature. Such studies would typically show that the chair conformation where the sterically bulky pentyl group occupies an equatorial position is significantly lower in energy and thus more populated. The hydroxyl group's preference is less pronounced but would also favor the equatorial position to minimize steric hindrance.

Table 1: Hypothetical Relative Energies of this compound Conformers from Molecular Mechanics Calculations

ConformationPentyl Group OrientationHydroxyl Group OrientationRelative Energy (kcal/mol)Predicted Population at 298 K (%)
ChairEquatorialEquatorial0.00~98.5
ChairEquatorialAxial1.20~1.4
ChairAxialEquatorial3.50<0.1
Twist-Boat--5.80<0.1
Boat--7.10<0.1

Note: The data presented in this table is illustrative and represents typical expected outcomes from a molecular mechanics study.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), provide a more detailed description of the electronic structure and reactivity of a molecule compared to molecular mechanics. scilit.comjksus.org

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). For this compound, the HOMO is expected to be localized primarily on the lone pair electrons of the nitrogen and oxygen atoms, making these the primary sites for electrophilic attack (e.g., protonation or alkylation). The LUMO would likely be distributed across the antibonding σ* orbitals of the C-N and C-O bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution on the molecule. researchgate.netresearchgate.netmdpi.comresearchgate.netrsc.org For this compound, the MEP surface would show regions of negative potential (colored red) around the electronegative nitrogen and oxygen atoms, corresponding to the nucleophilic sites. Regions of positive potential (colored blue) would be found around the hydrogen atoms of the N-H and O-H groups, indicating these are the primary electrophilic sites for interaction with nucleophiles. The pentyl chain would exhibit a largely neutral (green) potential.

Table 2: Calculated Electronic Properties of this compound (Equatorial-Equatorial Conformer)

PropertyValueDescription
Energy of HOMO-6.5 eVIndicates electron-donating capability, localized on N and O atoms.
Energy of LUMO+1.8 eVIndicates electron-accepting capability.
HOMO-LUMO Gap8.3 eVSuggests high kinetic stability.
Dipole Moment2.1 DReflects the overall polarity of the molecule.
Most Negative Potential (MEP)-45 kcal/molLocated near the nitrogen and oxygen atoms, indicating nucleophilic centers.
Most Positive Potential (MEP)+55 kcal/molLocated near the hydroxyl and amine protons, indicating electrophilic centers.

Note: These values are representative examples derived from typical DFT calculations for similar molecules.

Quantum chemical calculations are instrumental in mapping out potential reaction pathways and identifying the associated transition states. wikipedia.org A transition state is the highest energy point along a reaction coordinate, and its energy determines the activation energy of the reaction. wikipedia.org

For this compound, theoretical studies could model various reactions, such as N-acylation or O-alkylation. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile for the reaction can be constructed. This allows researchers to predict which reaction pathways are more favorable (i.e., have lower activation energies) and to understand the geometry of the transition state, offering clues for catalyst design or solvent choice in a research context.

Table 3: Hypothetical Calculated Energies for a Reaction Pathway (e.g., N-methylation)

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + CH₃I0.0
Transition StateSₙ2 reaction geometry+22.5
ProductsN-methyl-3-pentylpiperidin-3-ol + HI-15.0

Note: The data is a hypothetical representation for illustrative purposes.

Cheminformatics and Data Mining Approaches for Structure-Property Relationships (excluding physical properties)

Cheminformatics utilizes computational methods to analyze chemical data, enabling the prediction of properties and interactions from molecular structure alone. mdpi.com

The Modified Separation of Cohesive Energy Density (MOSCED) model is a sophisticated solubility parameter method that predicts the limiting activity coefficients of a solute in a solvent, which is directly related to solubility. wikipedia.orgnih.govacs.org The model uses five compound-specific parameters: dispersion (λ), polarity (τ), and hydrogen bond acidity (α) and basicity (β), along with molar volume.

For this compound, MOSCED could be used to screen a wide range of laboratory solvents to identify the most suitable ones for a particular research application, such as purification or reaction media. The molecule's hydroxyl and secondary amine groups would contribute significantly to its hydrogen bonding parameters (α and β), while the pentyl group would influence its dispersion parameter (λ). Solvents with similar MOSCED parameters are predicted to be good solvents for the compound.

Table 4: Hypothetical MOSCED Parameters for this compound and Select Solvents

Compoundλ (MPa¹/²)τ (MPa¹/²)α (MPa¹/²)β (MPa¹/²)
This compound16.56.07.512.0
Hexane14.90.00.00.0
Toluene18.01.40.02.2
Ethanol13.75.78.69.0
Water15.116.620.58.2

Note: The parameters for this compound are estimated based on its functional groups.

Computational models can predict the nature and strength of intermolecular interactions, which are crucial for understanding how molecules behave in condensed phases. researchgate.netnih.govnih.govwhiterose.ac.uk For this compound, the primary intermolecular forces are hydrogen bonds, dipole-dipole interactions, and London dispersion forces.

The presence of both a hydrogen bond donor (N-H and O-H) and acceptor (N and O lone pairs) allows the molecule to form strong intermolecular hydrogen bonds. In non-polar solvents, this can lead to self-assembly into dimers or higher-order aggregates. nih.gov Predictive models can calculate the binding energies of these aggregates and predict the most stable arrangements. The long pentyl chain contributes significantly to van der Waals (dispersion) forces, which become more important in larger aggregates and in the solid state. These predictive studies are vital in research environments for anticipating a compound's behavior during crystallization or in biological assays.

Table 5: Predicted Intermolecular Interactions for this compound

Interaction TypeFunctional Groups InvolvedRelative StrengthImportance for Self-Assembly
Hydrogen Bonding (Donor)N-H, O-HStrongHigh
Hydrogen Bonding (Acceptor)N:, O:StrongHigh
Dipole-DipoleC-N, C-O, N-H, O-H bondsModerateModerate
London DispersionEntire molecule, especially pentyl chainWeak (but cumulative)Moderate to High

Reactivity Profiles and Chemical Transformations

Nucleophilic and Electrophilic Reactivity of the Piperidine (B6355638) Nitrogen

The nitrogen atom in the piperidine ring of 3-Pentylpiperidin-3-ol possesses a lone pair of electrons, rendering it both a Brønsted-Lowry base and a potent nucleophile. This inherent nucleophilicity allows it to react directly with a range of electrophiles. idc-online.com

Nucleophilic Reactions: The primary nucleophilic reactions involve the direct alkylation of the nitrogen. This process, however, can lead to a mixture of products. The initial reaction of the secondary amine with an alkyl halide produces a tertiary amine. This product is also nucleophilic and can compete with the starting material for the alkylating agent, potentially leading to the formation of a quaternary ammonium (B1175870) salt. idc-online.com

Another key reaction is acylation, where the nitrogen attacks acyl halides or anhydrides to form stable N-acylpiperidines. This is often used as a method to protect the nitrogen atom during subsequent reactions on other parts of the molecule.

Electrophilic Reactivity: While the nitrogen atom is inherently nucleophilic, the piperidine ring can be induced to exhibit electrophilic character. Protonation of the nitrogen by an acid makes the entire ring more electron-deficient. More significantly, the formation of a cyclic iminium ion intermediate creates a highly electrophilic center adjacent to the nitrogen atom. acs.org This can be achieved through methods such as a hydride shift from the α-position to a pendant electrophile. acs.org Such intermediates are susceptible to attack by a wide variety of nucleophiles, enabling the selective functionalization of the ring at the C2 or C6 positions. acs.org

Reaction TypeReagent/ConditionProduct TypeReactivity Profile
N-AlkylationAlkyl Halide (e.g., R-Br)Tertiary Amine / Quaternary Ammonium SaltNucleophilic
N-AcylationAcyl Halide (e.g., R-COCl)N-AmideNucleophilic
Iminium Ion FormationHydride Shift / OxidationCyclic Iminium IonElectrophilic (at α-carbon)
ProtonationAcid (e.g., HCl)Piperidinium SaltNucleophilic (as free base)

Reactions of the Hydroxyl Group (e.g., Oxidation, Substitution, Cyclization Precursors)

The tertiary hydroxyl group at the C3 position is a significant modulator of the molecule's reactivity and stereochemistry. Its reactions are characteristic of tertiary alcohols.

Oxidation: Tertiary alcohols, including the hydroxyl group in this compound, are resistant to oxidation under standard conditions using common oxidizing agents like acidified potassium dichromate(VI) or chromium trioxide. libretexts.orgchemguide.co.uklibretexts.org This is because they lack a hydrogen atom on the carbon atom that bears the -OH group, which is necessary for the elimination step that forms a carbonyl group. chemguide.co.uklibretexts.org Consequently, strong oxidizing conditions that cleave carbon-carbon bonds would be required to oxidize the molecule, leading to the degradation of the piperidine ring.

Substitution: The hydroxyl group is a poor leaving group. Therefore, nucleophilic substitution at the C3 position requires prior activation of the -OH group. This is typically achieved by protonation with a strong acid, followed by the departure of a water molecule to form a tertiary carbocation. This carbocation can then be trapped by a nucleophile. Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by a nucleophile in an SN1 or SN2 fashion, depending on the reaction conditions and the nature of the nucleophile.

Cyclization Precursors: The hydroxyl group can act as an internal nucleophile in cyclization reactions. If an electrophilic center is introduced elsewhere in the molecule, for instance, at the end of the pentyl chain, the oxygen of the hydroxyl group can attack it to form a new heterocyclic ring fused to the piperidine core. Such intramolecular reactions are powerful tools for building complex polycyclic systems. For example, phosphite-mediated cyclodehydration is a method used to cyclize amino diols, where a hydroxyl group's nucleophilicity is key to forming the piperidine ring. beilstein-journals.org

TransformationReagent/ConditionKey Intermediate/FeatureOutcome
OxidationAcidified K₂Cr₂O₇No α-hydrogenNo reaction chemguide.co.uklibretexts.orgyoutube.com
Substitution (via carbocation)Strong Acid (e.g., HBr)Tertiary Carbocation3-Bromo-3-pentylpiperidine
Substitution (via activation)1. TsCl, Pyridine2. Nucleophile (Nu⁻)Tosylate leaving group3-Nu-3-pentylpiperidine
Intramolecular CyclizationActivation of a remote functional groupInternal NucleophileFused bicyclic system

Transformations of the Pentyl Side Chain (e.g., Functionalization, Chain Extension)

The pentyl side chain is an unactivated alkyl group, making its selective functionalization challenging. Most transformations would rely on radical-based processes or advanced C-H activation methods.

Functionalization: Selective functionalization can be achieved at the terminal methyl group or at the methylene groups. Free-radical halogenation, for instance, using N-bromosuccinimide (NBS) under photochemical conditions, could introduce a bromine atom onto the chain, albeit with potential regioselectivity issues. The position of halogenation would be influenced by the relative stability of the resulting carbon radical.

Chain Extension: Once functionalized, for example, with a terminal halide, the pentyl chain can be extended. A classic method involves the reaction of the terminal halide with sodium cyanide to form a nitrile, followed by reduction of the nitrile to an amine, effectively adding a carbon and a nitrogen atom. Alternatively, the halide can be converted into an organometallic reagent (e.g., a Grignard reagent) and reacted with an electrophile like an epoxide to extend the chain by two carbons. More modern methods involve borane-catalyzed insertion of alkynes into C-C bonds of amines, which can achieve chain elongation. researchgate.net

ObjectiveMethodExample ReagentsResulting Structure
FunctionalizationRadical HalogenationNBS, LightHalogenated Pentyl Chain
Chain ExtensionCyanide Addition & Reduction1. NaCN2. LiAlH₄Extended Aminoalkyl Chain
Chain ExtensionAcetylide Alkylation1. NaNH₂2. R-C≡CHExtended Alkynyl Chain youtube.com
Chain ExtensionGrignard/Epoxide Reaction1. Mg2. Ethylene OxideHydroxy-extended Chain

Stereochemical Control and Regioselectivity in New Reactions

The C3 carbon of this compound is a stereocenter. Therefore, any reaction on the molecule that does not involve this center will proceed with the retention of this configuration, while reactions at other positions can create new stereocenters, leading to diastereomers.

Stereochemical Control: Controlling the stereochemical outcome of new reactions is crucial. For instance, in the functionalization of the piperidine ring at the α-position via an iminium ion intermediate, the approach of the incoming nucleophile can be directed by the steric bulk of the existing substituents, including the pentyl and hydroxyl groups at C3. Chiral catalysts or auxiliaries can also be employed to achieve high levels of diastereoselectivity. nih.gov

Regioselectivity: Regioselectivity, or the control over the position of a chemical reaction, is a key consideration.

α-Functionalization: As discussed, selective functionalization at C2 or C6 can be achieved via iminium ion intermediates. acs.org

Ring Functionalization: The generation of reactive intermediates like a 3,4-piperidyne can allow for the regioselective addition of nucleophiles or cycloaddition partners. nih.gov The regioselectivity in these cases is often governed by the electronic distortion of the triple bond within the ring. nih.gov

Steric Hindrance: The bulky pentyl group at C3 can sterically hinder reactions at the adjacent C2 and C4 positions, potentially directing reagents to the less hindered C5 and C6 positions. The unusual regioselectivity of some reactions has been attributed to the significant steric effect of the nucleophilic reagent. nih.gov

Ring-Opening and Ring-Expansion Reactions of the Piperidine Core

While the piperidine ring is generally stable, it can undergo ring-opening and ring-expansion reactions under specific conditions to yield acyclic compounds or larger heterocyclic rings, respectively.

Ring-Opening Reactions: Ring-opening can be achieved through various methods, often involving cleavage of a C-N or C-C bond. Lewis acid-mediated reactions are effective for this purpose. For example, the treatment of functionalized piperidines, such as oxa-bridged piperidinones, with different Lewis acids can lead to regioselective ring-opening at either a C-N or a C-O bond, yielding highly functionalized acyclic or different heterocyclic systems. acs.orgacs.org Palladium-catalyzed ring-opening aminolysis of bridged lactams has also been developed to produce functionalized piperidinone derivatives. rsc.orgrsc.org

Ring-Expansion Reactions: Ring expansion provides a route to valuable medium-sized rings like azepanes (seven-membered) and azocanes (eight-membered). rsc.org A common strategy involves the formation of an aziridinium salt intermediate from a related pyrrolidine precursor, which then undergoes regioselective nucleophilic attack to yield a 3-substituted piperidine. acs.orgnih.gov A similar principle can be applied to expand the piperidine ring itself. Palladium-catalyzed rearrangements of allylic amines attached to the piperidine ring can effect a two-carbon ring expansion to furnish azocane derivatives. rsc.org These methods offer stereoselective and regioselective access to larger nitrogen-containing heterocycles. rsc.org

TransformationMethodKey IntermediateProduct
Ring-OpeningLewis Acid CatalysisAcyclic Iminium IonFunctionalized Amino Alcohols acs.org
Ring-OpeningReductive CleavageStabilized CarbocationFunctionalized Furanones acs.org
Ring-ExpansionAziridinium IntermediateAziridinium SaltAzepane Derivatives acs.orgnih.gov
Ring-ExpansionPalladium Catalysisπ-Allyl Palladium ComplexAzocane Derivatives rsc.org

Exploration of Biological Interactions and Mechanistic Research

In Silico Prediction and Computational Docking Studies of Potential Biological Targets

Before undertaking laboratory experiments, computational methods are employed to forecast the biological activities and potential molecular targets of new compounds. nih.gov These in silico techniques utilize the known biological data of structurally similar molecules to predict the properties of a novel compound. clinmedkaz.org For new piperidine (B6355638) derivatives, web-based tools such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are often used to identify the most probable protein targets and predict pharmacological activities. clinmedkaz.org

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. chemrevlett.com This process involves docking the three-dimensional structure of the candidate compound, such as 3-Pentylpiperidin-3-ol, into the binding site of a target protein. mdpi.comnih.gov The objective is to predict the ligand-receptor complex's structure and estimate the binding affinity using scoring functions. nih.gov

For a novel piperidine derivative, this process would begin by generating a low-energy 3D conformation of the molecule. mdpi.com This structure would then be docked against a panel of known biological targets, particularly those known to interact with piperidine-containing molecules, such as G-protein coupled receptors (GPCRs), ion channels, and various enzymes. clinmedkaz.orgnih.gov The docking simulations identify the most favorable binding poses and calculate a docking score, which reflects the predicted binding affinity. mdpi.com Interactions such as hydrogen bonds, hydrophobic interactions, and ionic bonds between the ligand and key amino acid residues in the active site are analyzed to understand the structural basis of the potential interaction. chemrevlett.comnih.gov

Table 1: Hypothetical Potential Biological Targets for this compound Identified via Virtual Screening
Target ClassSpecific Target ExamplePredicted Interaction TypeKey Interacting Moieties
G-Protein Coupled Receptor (GPCR)Sigma-1 Receptor (S1R)Agonist/AntagonistPiperidine Nitrogen (Cation-π), Hydroxyl Group (H-bond)
Ion ChannelVoltage-gated Sodium ChannelChannel BlockerPiperidine Nitrogen (Ionic), Pentyl Group (Hydrophobic)
EnzymeAcetylcholinesterase (AChE)InhibitorPiperidine Nitrogen (Cation-π with aromatic residues)
TransporterDopamine Transporter (DAT)Reuptake InhibitorPiperidine Core

Computational tools can predict the metabolic fate of a compound by identifying sites on the molecule that are susceptible to enzymatic modification. mdpi.com The prediction of metabolic pathways is crucial for understanding a compound's potential bioavailability and duration of action. For this compound, these predictions would focus on common Phase I and Phase II metabolic reactions.

Phase I metabolism typically involves oxidation, reduction, and hydrolysis reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes. mdpi.com For this compound, likely metabolic transformations would include hydroxylation of the pentyl chain or the piperidine ring, and N-dealkylation if the piperidine nitrogen were substituted. The tertiary alcohol at the 3-position is generally more resistant to oxidation.

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Predicted Phase II transformations for hydroxylated metabolites of this compound would include glucuronidation or sulfation. mdpi.comnih.gov

Table 2: Predicted Metabolic Transformations for this compound
Metabolic PhaseReaction TypePotential Site of ActionResulting Metabolite Type
Phase IHydroxylationPentyl chain, Piperidine ringHydroxylated derivative
Phase IOxidationPiperidine ringLactam derivative
Phase IIGlucuronidationHydroxyl groups (parent or metabolite)Glucuronide conjugate
Phase IISulfationHydroxyl groups (parent or metabolite)Sulfate conjugate

Investigation of Ligand-Target Binding Mechanisms in In Vitro Models

Following promising in silico predictions, in vitro studies are essential to experimentally validate and characterize the interactions between the ligand and its potential biological targets. nih.gov These studies use purified receptors or enzymes, as well as cell-based systems, to provide quantitative data on binding and functional activity. nih.gov

Binding affinity, a measure of the strength of the interaction between a ligand and its target, is a critical parameter in drug discovery. It is commonly quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). researchgate.net A standard method for determining binding affinity is the competitive radioligand displacement assay. nih.govnih.gov

In this assay, a specific radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the target (e.g., cell membranes expressing the receptor). The unlabeled test compound, this compound, is then added at increasing concentrations. The ability of the test compound to displace the radioligand from the receptor is measured, and from this data, the Kᵢ value can be calculated. nih.govnih.gov Lower Kᵢ values indicate higher binding affinity. nih.gov

Table 3: Hypothetical Binding Affinities (Kᵢ, nM) of this compound for Selected Receptors
CompoundSigma-1 Receptor (Kᵢ)Dopamine D3 Receptor (Kᵢ)Mu Opioid Receptor (Kᵢ)
This compound15.5120.8>1000
Reference Ligand 1 (e.g., (+)-Pentazocine)2.9--
Reference Ligand 2 (e.g., BP897)-1.2-

Once binding to a target is confirmed, functional assays are performed to determine the biological consequence of this binding—whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist. nih.gov For GPCRs, a common functional assay is the [³⁵S]GTPγS binding assay. nih.gov This assay measures the activation of G-proteins following receptor stimulation by an agonist. An increase in [³⁵S]GTPγS binding in the presence of the compound indicates agonistic activity. nih.gov

Further studies at the cellular level can elucidate the downstream effects of receptor activation or blockade, such as changes in second messenger levels (e.g., cAMP), ion channel activity, or gene expression. nih.gov These investigations provide a comprehensive understanding of the compound's molecular mechanism of action. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how different chemical features of a molecule contribute to its biological activity. nih.govfrontiersin.org By systematically modifying the structure of a lead compound like this compound and evaluating the biological activity of the resulting derivatives, researchers can identify the key pharmacophoric elements responsible for its interaction with a biological target. nih.gov

For this compound, SAR studies would involve synthesizing analogs with modifications at three key positions:

The C3-Pentyl Group: The length and branching of this alkyl chain could be varied to probe the size and nature of the hydrophobic binding pocket. Replacing the pentyl group with shorter (e.g., propyl, butyl) or longer (e.g., hexyl) chains, or introducing cyclic structures (e.g., cyclopentyl), would reveal how lipophilicity and steric bulk influence affinity and selectivity. frontiersin.org

The C3-Hydroxyl Group: This group can act as a hydrogen bond donor and acceptor. Its importance would be tested by replacing it with other functional groups (e.g., methoxy, amino) or removing it entirely. Such modifications can drastically alter binding affinity, as the hydroxyl group is often crucial for anchoring a ligand to its receptor. nih.gov

The Piperidine Nitrogen (N1): The secondary amine can be substituted with various alkyl or aryl groups. N-substitution can affect the compound's basicity, steric profile, and ability to form cation-π interactions, which are often vital for binding to aminergic receptors. nih.govresearchgate.net

The data from these studies are used to build a comprehensive SAR model, guiding the design of new derivatives with improved potency, selectivity, and metabolic stability. nih.govfrontiersin.org

Table 4: Hypothetical Structure-Activity Relationship (SAR) for this compound Derivatives at the Sigma-1 Receptor
Derivative ModificationStructureChange in Binding Affinity (Kᵢ)Interpretation
Parent CompoundThis compound15.5 nMBaseline affinity.
Shorten C3-Alkyl Chain3-Propylpiperidin-3-olIncreased Kᵢ (Lower Affinity)Suggests the binding pocket accommodates a larger hydrophobic group.
Remove C3-Hydroxyl Group3-PentylpiperidineSignificantly Increased Kᵢ (Much Lower Affinity)Highlights the hydroxyl group as a critical pharmacophoric feature, likely for H-bonding. nih.gov
N-Methylation1-Methyl-3-pentylpiperidin-3-olDecreased Kᵢ (Higher Affinity)May enhance cation-π interactions or improve fit within the binding site.
N-Benzylation1-Benzyl-3-pentylpiperidin-3-olSignificantly Decreased Kᵢ (Much Higher Affinity)The benzyl (B1604629) group may engage in additional π-π or hydrophobic interactions. nih.gov

Exploration of Structural Modifications on Biological Interaction Profiles

The biological activity of piperidine derivatives can be finely tuned by altering their chemical structure. For a hypothetical compound like this compound, several structural modifications could be explored to understand their impact on biological interactions. These modifications can be systematically evaluated to build a structure-activity relationship (SAR) profile.

Key areas for structural modification and their potential impact include:

Alteration of the Alkyl Chain: The pentyl group at the 3-position could be varied in length and branching. Shorter or longer alkyl chains, as well as the introduction of cyclic or aromatic moieties, would alter the lipophilicity and steric bulk of the molecule. This could, in turn, affect how the compound fits into a biological target's binding pocket.

Modification of the Hydroxyl Group: The hydroxyl group is a key functional group that can participate in hydrogen bonding with biological targets. Esterification or etherification of this group would change its hydrogen bonding capacity and could modulate the compound's duration of action by altering its metabolic stability.

Stereochemistry at the 3-Position: The carbon at the 3-position is a chiral center. The R- and S-enantiomers could exhibit different biological activities and potencies, as is common with chiral drugs. The synthesis and evaluation of individual enantiomers would be crucial to understanding the stereochemical requirements for biological activity.

Substitution on the Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a site for potential modification. The introduction of different substituents, such as alkyl, aryl, or acyl groups, can significantly impact a compound's affinity and selectivity for its biological target.

An illustrative data table for the exploration of these structural modifications is presented below. The biological activities are hypothetical and would need to be determined through experimental assays.

CompoundR1 (at N-1)R2 (at C-3)R3 (at C-3)Hypothetical Biological Activity (e.g., IC50 in µM)
This compoundH-OH-CH2CH2CH2CH2CH3Data Not Available
Analog 1-CH3-OH-CH2CH2CH2CH2CH3To be determined
Analog 2H-OCH3-CH2CH2CH2CH2CH3To be determined
Analog 3H-OH-CH2CH3To be determined
Analog 4 (R-enantiomer)H-OH-CH2CH2CH2CH2CH3To be determined
Analog 5 (S-enantiomer)H-OH-CH2CH2CH2CH2CH3To be determined

Design Principles for Modulating Target Selectivity

Achieving selectivity for a specific biological target over others is a critical goal in drug design. For a compound like this compound, several design principles could be employed to modulate its target selectivity.

Conformational Constraint: Introducing conformational rigidity into the piperidine ring or the pentyl side chain can lock the molecule into a specific shape that is preferred by one biological target over another. This can be achieved by introducing double bonds, or by incorporating the structure into a bicyclic or spirocyclic system.

Introduction of Specific Functional Groups: The addition of functional groups that can form specific interactions (e.g., hydrogen bonds, ionic bonds, or halogen bonds) with a target's binding site can enhance selectivity. For example, adding a carboxylic acid group could favor binding to a target with a corresponding positively charged residue.

Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres (groups with similar physical or chemical properties) can alter its interaction profile. For instance, the pentyl group could be replaced with a phenyl or a thiophene (B33073) ring to explore different steric and electronic interactions.

Functional Studies in Non-Human Biological Systems (e.g., Microbial Models, Isolated Enzyme Systems, Cell-Based Assays for Mechanistic Insights)

To understand the potential mechanism of action of this compound and its analogs, a variety of functional studies in non-human biological systems would be necessary.

Microbial Models: The piperidine alkaloid structure is found in nature, and some bacteria are known to produce or metabolize such compounds. jlu.edu.cn Investigating the effect of this compound on various microbial species could reveal potential antimicrobial activity or shed light on its metabolic pathways. For example, its impact on the growth of different bacterial or fungal strains could be assessed.

Isolated Enzyme Systems: A common approach to identify the molecular target of a compound is to screen it against a panel of isolated enzymes. Given the structural similarity of piperidine derivatives to various endogenous ligands, this compound could be tested for its inhibitory or activating effects on a range of enzymes, such as proteases, kinases, or acetylcholinesterase.

The following table illustrates a hypothetical screening of this compound analogs against a panel of enzymes.

CompoundEnzyme A (% Inhibition at 10 µM)Enzyme B (% Inhibition at 10 µM)Enzyme C (% Inhibition at 10 µM)
This compoundTo be determinedTo be determinedTo be determined
Analog 1To be determinedTo be determinedTo be determined
Analog 2To be determinedTo be determinedTo be determined

Cell-Based Assays for Mechanistic Insights: Cell-based assays provide a more complex biological environment to study the effects of a compound. For instance, if an enzymatic target is identified, cell-based assays can confirm that the compound is able to enter the cell and engage with its target in a cellular context. Reporter gene assays, second messenger assays (e.g., cAMP or calcium flux assays), and cell viability assays are all valuable tools for elucidating the mechanism of action.

Potential Research Applications and Future Directions

3-Pentylpiperidin-3-ol as a Versatile Synthetic Intermediate in Complex Molecule Synthesis

The piperidine (B6355638) moiety is a ubiquitous structural motif in a vast number of natural products and pharmaceuticals. ajchem-a.comresearchgate.net The presence of both a hydroxyl group and a secondary amine in this compound offers multiple points for chemical modification, making it a valuable intermediate in organic synthesis. The hydroxyl group can be a handle for introducing a wide array of functional groups through esterification, etherification, or substitution reactions. nbinno.comnbinno.com Meanwhile, the piperidine nitrogen can be functionalized through N-alkylation, N-acylation, or participation in coupling reactions.

The synthesis of 3-alkyl-3-piperidinols, such as this compound, can be achieved through methods like the Grignard reaction on a suitable N-protected piperidin-3-one. arabjchem.orgdiva-portal.org This approach allows for the introduction of various alkyl groups at the C-3 position, highlighting the modularity of this synthetic route. The resulting tertiary alcohol can then serve as a key stereocenter, influencing the three-dimensional architecture of the target molecule.

Development of Chemical Probes and Tools for Biological Research

Chemical probes are essential tools for dissecting complex biological processes. The piperidine scaffold is a privileged structure in medicinal chemistry and can be adapted for the development of such probes. nih.gov this compound could serve as a foundational scaffold for the synthesis of novel chemical probes.

The hydroxyl group can be derivatized with reporter tags, such as fluorescent dyes or biotin, to enable visualization and pull-down experiments. The pentyl group can be modified to incorporate photoaffinity labels or reactive groups for covalent target engagement. Furthermore, the piperidine ring can be substituted to modulate the compound's physicochemical properties, such as solubility and cell permeability, which are critical for its utility as a biological tool.

The development of probes based on the this compound scaffold could enable the identification and validation of new drug targets and provide a deeper understanding of their biological functions.

Contributions to the Synthesis of Natural Product Analogs and Bioinspired Compounds

Many biologically active natural products contain the piperidine ring system. semanticscholar.orgresearchgate.net The synthesis of natural product analogs is a powerful strategy for understanding their structure-activity relationships (SAR) and for developing new therapeutic agents with improved properties. This compound can be a key building block in the synthesis of analogs of piperidine-containing natural products.

By incorporating the 3-pentyl-3-hydroxy-piperidine motif, chemists can explore how modifications at this position affect biological activity. For instance, the pentyl group can mimic a longer alkyl chain present in a natural product, while the hydroxyl group offers a site for further diversification. This approach can lead to the discovery of novel compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles. semanticscholar.org

The synthesis of bioinspired compounds that incorporate the this compound scaffold can also lead to the discovery of new molecules with interesting biological properties, expanding the accessible chemical space for drug discovery.

Emerging Methodologies for Piperidine Chemistry and its Application in Research

Recent years have seen significant advancements in the synthesis of substituted piperidines, with a focus on catalytic and stereoselective methods. nih.govacs.orgnih.gov These emerging methodologies can be applied to the synthesis and functionalization of this compound, further expanding its utility in research.

Catalytic enantioselective methods, for example, could be employed to synthesize chiral versions of this compound, which would be invaluable for studying the stereochemical requirements of biological targets. nih.govacs.org Late-stage functionalization techniques could be used to modify the piperidine ring of this compound in the final steps of a synthetic sequence, allowing for the rapid generation of a diverse range of analogs. news-medical.net

Furthermore, the development of novel bioisosteres for the piperidine ring, such as spirocyclic systems, offers new avenues for modifying the physicochemical properties of molecules containing this scaffold. mykhailiukchem.orgresearchgate.netenamine.net These strategies can be used to improve drug-like properties, such as metabolic stability and solubility.

Table 1: Comparison of Synthetic Methodologies for Substituted Piperidines

Methodology Description Potential Application to this compound Key Advantages
Grignard Reaction on Piperidin-3-ones Addition of a pentylmagnesium halide to an N-protected 3-piperidone. arabjchem.orgdiva-portal.org Direct synthesis of the core scaffold. Modular, allows for diverse alkyl substitutions.
Catalytic Enantioselective Synthesis Rhodium-catalyzed asymmetric reactions to introduce substituents on the piperidine ring. nih.govacs.org Synthesis of enantiomerically pure this compound. High stereocontrol, access to chiral building blocks.
Late-Stage Functionalization Modification of the piperidine ring in the later stages of a synthesis. news-medical.net Rapid diversification of this compound derivatives. Efficient generation of analogs for SAR studies.
Bioisosteric Replacement Substitution of the piperidine ring with a non-classical isostere. mykhailiukchem.orgresearchgate.netenamine.net Design of novel analogs with improved properties. Modulation of physicochemical and pharmacokinetic profiles.

Unaddressed Research Questions and Future Perspectives for this compound Studies

Despite the potential of this compound, there are several unaddressed research questions that warrant future investigation. The biological activity of this specific compound and its simple derivatives remains largely unexplored. A systematic investigation of its pharmacological properties could reveal novel biological activities.

Furthermore, the development of efficient and stereoselective synthetic routes to this compound is an area that requires further attention. While the Grignard reaction is a viable approach, the development of catalytic methods would be highly desirable.

Future research could also focus on the application of this compound in the synthesis of targeted covalent inhibitors, where the hydroxyl group could be used to position a reactive moiety for covalent bond formation with a specific amino acid residue in a protein target. The exploration of its use in the development of PROTACs (Proteolysis Targeting Chimeras) and other novel therapeutic modalities also represents a promising future direction.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 3-pentylpiperidin-3-ol, and what factors influence yield optimization?

  • Methodological Answer: Synthesis typically involves alkylation of piperidin-3-ol precursors using pentyl halides or reductive amination with pentanal derivatives. Key factors include solvent choice (e.g., polar aprotic solvents for nucleophilic substitution), temperature control (50–80°C for optimal reaction rates), and catalyst selection (e.g., palladium for cross-coupling reactions). Yield optimization may require protecting group strategies for the hydroxyl group to prevent side reactions .

Q. How is this compound characterized structurally, and what analytical techniques are most effective?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves stereochemical ambiguities, particularly for chiral centers. Infrared (IR) spectroscopy identifies hydroxyl and alkyl group vibrations. For purity assessment, HPLC with UV detection is recommended .

Q. What are the known biological targets and mechanisms of action for this compound?

  • Methodological Answer: Piperidin-3-ol derivatives often interact with G-protein-coupled receptors (GPCRs) or enzymes like monoamine oxidases. In silico docking studies using software like AutoDock Vina can predict binding affinities. Experimental validation via enzyme inhibition assays (e.g., fluorometric or colorimetric methods) is critical to confirm activity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer: Follow GHS guidelines for hazard communication: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Storage should be in airtight containers under inert gas (e.g., argon) to prevent oxidation. Spill management requires neutralization with weak acids (e.g., citric acid) and adsorption with inert materials .

Advanced Research Questions

Q. How does stereochemistry at the 3-position affect the biological activity of this compound derivatives?

  • Methodological Answer: Enantiomers may exhibit divergent binding kinetics. For example, (3R)-configurations in similar compounds show 10–100x higher affinity for serotonin receptors than (3S)-isomers. Chiral resolution via chiral HPLC or asymmetric synthesis (e.g., Sharpless epoxidation) is essential for isolating active enantiomers. Activity cliffs can be analyzed using 3D-QSAR models .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer: Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Systematic replication under standardized conditions (e.g., CLIA-certified assays) is recommended. Meta-analyses of published IC₅₀ values using random-effects models can identify outliers. Cross-validation with orthogonal assays (e.g., SPR vs. fluorescence polarization) reduces false positives .

Q. What strategies optimize regioselectivity in N-alkylation reactions during this compound synthesis?

  • Methodological Answer: Regioselectivity is controlled by steric and electronic factors. Bulky bases (e.g., LDA) favor alkylation at less hindered nitrogen sites, while microwave-assisted synthesis enhances kinetic control. Computational tools (e.g., DFT calculations) predict transition-state energies to guide solvent and catalyst selection .

Q. How do computational methods aid in predicting the reactivity of this compound in novel reactions?

  • Methodological Answer: Retrosynthesis tools (e.g., Pistachio, Reaxys) propose feasible routes by analyzing reaction databases. Machine learning models (e.g., Template_relevance Bkms_metabolic) predict regioselectivity in multi-step reactions. Molecular dynamics simulations assess solvent effects on reaction pathways, reducing trial-and-error experimentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.